

# Fosmanogepix: A Technical Deep Dive into its Activity Against Fusarium Species Complexes

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## Compound of Interest

Compound Name: *Fosmanogepix*

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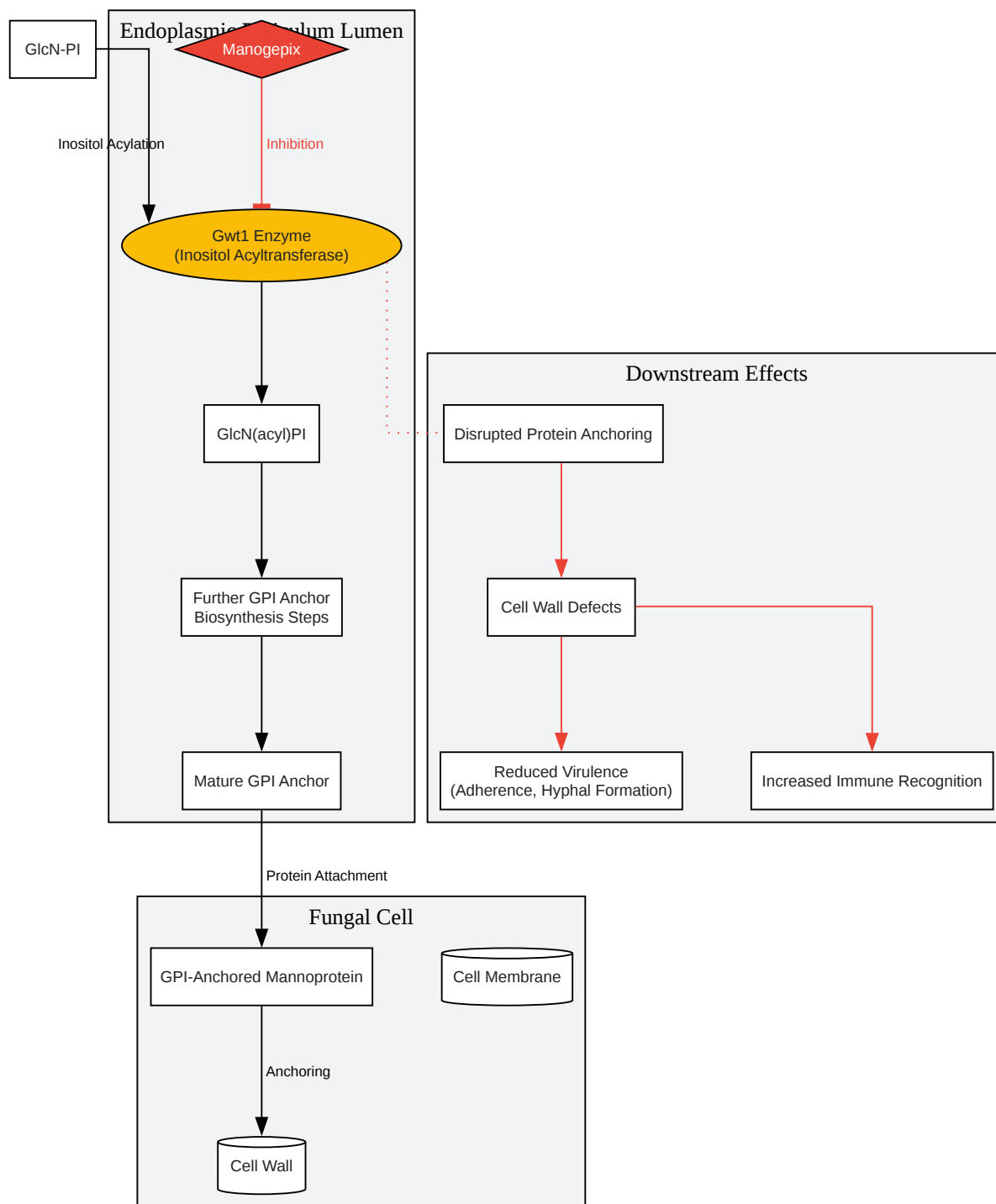
## Introduction

Invasive fungal infections caused by members of the *Fusarium* species complex pose a significant and often life-threatening challenge in clinical practice, particularly in immunocompromised patient populations.[1][2] These opportunistic pathogens are notoriously difficult to treat due to their intrinsic resistance to many currently available antifungal agents.[3][4][5] **Fosmanogepix** (APX001), a first-in-class antifungal agent, represents a promising therapeutic advancement. It is the N-phosphonooxymethylene prodrug of manogepix (APX001A), which targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[6][7][8] This document provides a comprehensive technical overview of the activity of **fosmanogepix** against *Fusarium* species, focusing on its mechanism of action, in vitro and in vivo efficacy, and the methodologies used to evaluate its antifungal properties.

## Mechanism of Action: Inhibition of Gwt1 and Disruption of Fungal Cell Wall Integrity

Manogepix, the active moiety of **fosmanogepix**, exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme.[6][7] Gwt1 is a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.[7][8] The inhibition of Gwt1 by manogepix disrupts this process, leading to a cascade of events that compromise fungal cell integrity and virulence.[9]

This mechanism is highly selective for the fungal enzyme, as the mammalian ortholog, PIGW, is not sensitive to manogepix.[6] The disruption of the fungal cell wall leads to increased recognition by immune cells and a reduction in fungal adherence, hyphal formation, and biofilm formation.[9]



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**Caption:** Mechanism of action of manogepix against *Fusarium* species.

## In Vitro Activity

The in vitro activity of manogepix against various *Fusarium* species complexes has been evaluated using standardized broth microdilution methods. Due to its mode of action, which inhibits hyphal extension without necessarily causing complete growth inhibition, the Minimum Effective Concentration (MEC) is often considered a more appropriate endpoint than the Minimum Inhibitory Concentration (MIC).<sup>[1][10]</sup> However, both MEC and MIC50 values demonstrate potent activity.

### Quantitative Data Summary

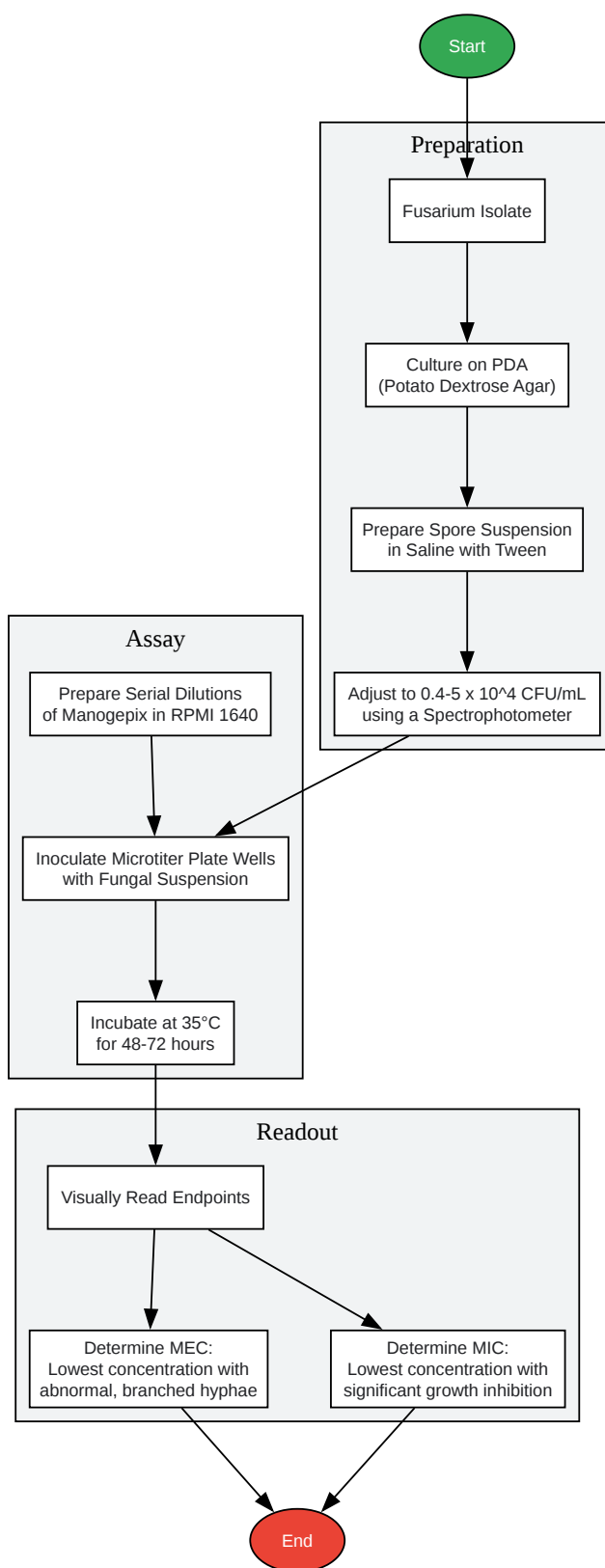
Species Complex	No. of Isolates	Method	Parameter	Range (µg/mL)	MIC50 (µg/mL)	Reference
<i>Fusarium oxysporum</i> (FOSC)	49	CLSI M38	MEC	≤0.015 to 0.03	-	<sup>[1][11]</sup>
<i>Fusarium oxysporum</i> (FOSC)	49	CLSI M38	MIC	≤0.015 to 0.125	-	<sup>[1][11]</sup>
<i>Fusarium solani</i> (FSSC)	51	CLSI M38	MEC	≤0.015	-	<sup>[1][11]</sup>
<i>Fusarium solani</i> (FSSC)	51	CLSI M38	MIC	≤0.015 to 0.25	-	<sup>[1][11]</sup>
<i>Fusarium</i> spp.	10	CLSI	MEC	≤0.008 to 8	-	<sup>[1]</sup>
<i>Fusarium</i> spp.	67	CLSI & EUCAST	MEC	0.008 to 0.5	-	<sup>[1]</sup>
<i>Fusarium</i> isolates	-	-	MEC	0.015 to 0.03	-	<sup>[6]</sup>

In a study by Badali et al. (2021), manogepix demonstrated potent activity against both *F. oxysporum* and *F. solani* species complexes, with MEC ranges of  $\leq 0.015$  to  $0.03 \mu\text{g/mL}$  and  $\leq 0.015 \mu\text{g/mL}$ , respectively.[\[1\]](#)[\[11\]](#) In contrast, triazoles and micafungin showed limited activity against the same isolates.[\[1\]](#)[\[11\]](#)

## Experimental Protocols

### Broth Microdilution Susceptibility Testing (CLSI M38)

The in vitro susceptibility of *Fusarium* species to manogepix is determined using the Clinical and Laboratory Standards Institute (CLSI) M38 document guidelines for broth microdilution.[\[1\]](#)  
[\[10\]](#)



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**Caption:** Workflow for CLSI M38 broth microdilution susceptibility testing.

### Key Methodological Details:

- Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[10]
- Inoculum Preparation: Fungal colonies are grown on potato dextrose agar, and a spore suspension is prepared in sterile saline containing Tween. The suspension is then adjusted to a specific concentration using a spectrophotometer.
- Drug Dilution: Manogepix is serially diluted in the microtiter plates.
- Incubation: Plates are incubated at 35°C for 48 to 72 hours.
- Endpoint Determination:
  - MEC: The lowest drug concentration at which abnormal, branched, or short hyphae are observed compared to the growth control well.[1][10]
  - MIC: The lowest drug concentration that produces significant inhibition of growth.

## In Vivo Efficacy

The promising in vitro activity of manogepix translates to in vivo efficacy in murine models of disseminated fusariosis.[3][5][6] In these models, treatment with **fosmanogepix** has been shown to significantly increase the median survival time and reduce the fungal burden in target organs such as the kidneys and brain.[6]

In a study by Alkhazraji et al., immunosuppressed mice infected with *Fusarium* species and treated with **fosmanogepix** (78 mg/kg and 104 mg/kg) along with 1-aminobenzotriazole (ABT) to enhance the half-life of manogepix, showed a significant increase in median survival time from 7 days (placebo) to 12 and 10 days, respectively.[6] This was accompanied by a 2- to 3-log<sub>10</sub> reduction in kidney and brain conidial equivalents.[6]

## Clinical Evidence and Expanded Access

**Fosmanogepix** has been used in patients with invasive *Fusarium* infections through expanded access programs, often in cases where standard antifungal therapies have failed or are not tolerated.[12] A case series of 12 patients with invasive fusariosis treated with **fosmanogepix**

showed favorable responses in 10 patients (83%), including all 5 with disseminated infection. [12] The *Fusarium* species identified in this cohort included members of the *F. solani*, *F. fujikuroi*, and *F. oxysporum* species complexes. [12] Notably, all tested isolates had high MICs to triazoles, and most were also resistant to amphotericin B, while the MECs for manogepix were low (0.008-0.03 µg/mL). [12]

There are also published case reports of successful treatment of disseminated *Fusarium lactis* infection of the central nervous system and multidrug-resistant cutaneous *Fusarium suttonianum* infection with **fosmanogepix**. [2][9]

## Conclusion

**Fosmanogepix**, through its active moiety manogepix, demonstrates potent in vitro and in vivo activity against clinically relevant *Fusarium* species complexes, including those resistant to other antifungal classes. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a much-needed therapeutic option for these difficult-to-treat infections. The consistent in vitro data, supported by evidence from animal models and clinical use in compassionate access programs, underscore the potential of **fosmanogepix** as a valuable addition to the antifungal armamentarium for combating invasive fusariosis. Further clinical trials are ongoing to fully establish its role in the management of these severe infections. [3][4]

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